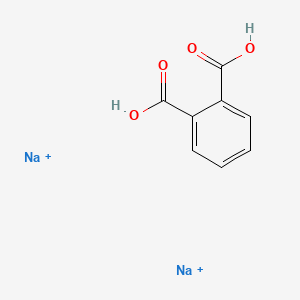

Disodium benzene-1,2-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dinatriumbenzol-1,2-dicarbonsäure, auch bekannt als Dinatriumphthalat, ist eine chemische Verbindung, die von Benzol-1,2-dicarbonsäure (Phthalsäure) abgeleitet ist. Es ist ein weißes, kristallines Pulver, das in Wasser löslich ist und in verschiedenen industriellen und wissenschaftlichen Anwendungen verwendet wird. Die Verbindung ist bekannt für ihre Rolle als Zwischenprodukt bei der Herstellung von Weichmachern, Harzen und Farbstoffen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dinatriumbenzol-1,2-dicarbonsäure kann durch Neutralisation von Benzol-1,2-dicarbonsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von Phthalsäure in Wasser und die schrittweise Zugabe von Natriumhydroxid, bis der pH-Wert einen neutralen Wert erreicht. Die resultierende Lösung wird dann eingedampft, um das Dinatriumsalz in kristalliner Form zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dinatriumbenzol-1,2-dicarbonsäure beinhaltet oft groß angelegte Neutralisationsprozesse. Die Phthalsäure wird durch die katalytische Oxidation von Naphthalin oder o-Xylol hergestellt, gefolgt von der Neutralisation mit Natriumhydroxid. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dinatriumbenzol-1,2-dicarbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Phthalsäureanhydrid zu bilden.

Reduktion: Reduktionsreaktionen können sie in Phthalsäure oder andere Derivate umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen die Natriumionen durch andere Kationen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Salpetersäure.

Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.

Substitution: Verschiedene Metallsalze können verwendet werden, um Natriumionen unter kontrollierten Bedingungen zu ersetzen.

Hauptprodukte, die gebildet werden

Phthalsäureanhydrid: Wird durch Oxidation gebildet.

Phthalsäure: Wird durch Reduktion gebildet.

Metallphthalate: Werden durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Dinatriumbenzol-1,2-dicarbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird in Studien zur Enzyminhibition und Proteininteraktionen eingesetzt.

Medizin: Für seinen potenziellen Einsatz in Medikamenten-Abgabesystemen und als Stabilisator für pharmazeutische Formulierungen untersucht.

Industrie: Wird bei der Herstellung von Weichmachern, Harzen und Farbstoffen sowie bei der Herstellung von metallorganischen Gerüsten (MOFs) für die Gasspeicherung und -trennung verwendet

Wirkmechanismus

Der Wirkmechanismus von Dinatriumbenzol-1,2-dicarbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es als Enzyminhibitor wirken, indem es an aktive Stellen bindet und die Enzymaktivität verändert. In industriellen Anwendungen ermöglicht seine Rolle als Chelatbildner die Bildung stabiler Komplexe mit Metallionen, wodurch die Eigenschaften der Endprodukte verbessert werden .

Wirkmechanismus

The mechanism of action of disodium benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. In industrial applications, its role as a chelating agent allows it to form stable complexes with metal ions, enhancing the properties of the final products .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Phthalsäure (Benzol-1,2-dicarbonsäure)

- Isophthalsäure (Benzol-1,3-dicarbonsäure)

- Terephthalsäure (Benzol-1,4-dicarbonsäure)

Einzigartigkeit

Dinatriumbenzol-1,2-dicarbonsäure ist aufgrund seiner Dinatriumsalzform einzigartig, die seine Wasserlöslichkeit erhöht und es für bestimmte industrielle Anwendungen im Vergleich zu seiner Stammverbindung, Phthalsäure, besser geeignet macht. Seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden, unterscheidet sie auch von anderen ähnlichen Verbindungen .

Eigenschaften

Molekularformel |

C8H6Na2O4+2 |

|---|---|

Molekulargewicht |

212.11 g/mol |

IUPAC-Name |

disodium;phthalic acid |

InChI |

InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |

InChI-Schlüssel |

HQWKKEIVHQXCPI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)

![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate](/img/structure/B11726798.png)

![5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)

![Methyl 3-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]thiophene-2-carboxylate](/img/structure/B11726827.png)